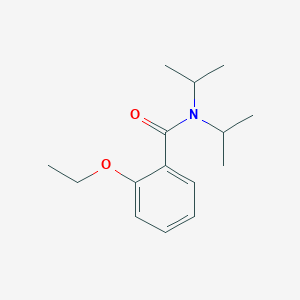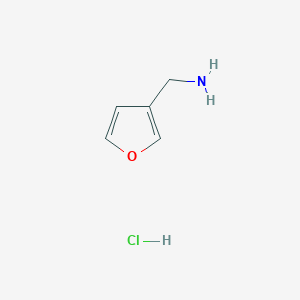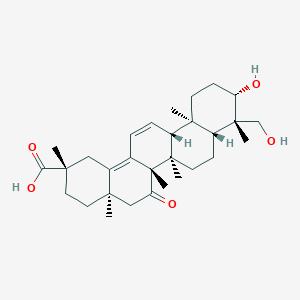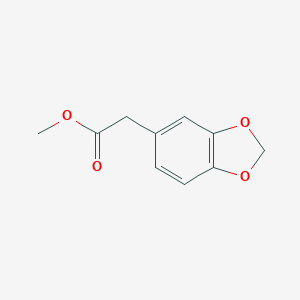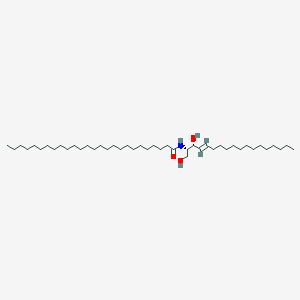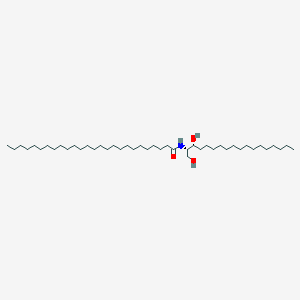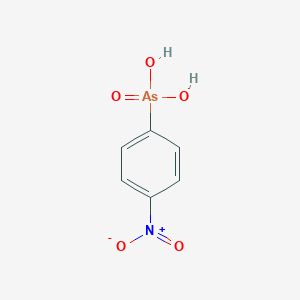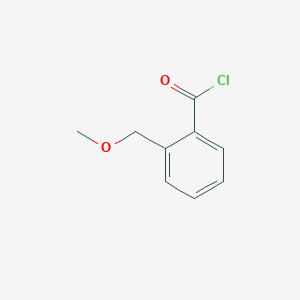
2-(Methoxymethyl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)benzoyl chloride, also known as MBOC chloride, is a chemical compound that is widely used in scientific research. It is an important reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. MBOC chloride is a colorless liquid with a pungent odor, and it is highly reactive with water and other nucleophiles.
科学研究应用
2-(Methoxymethyl)benzoyl chloride chloride is a versatile reagent that can be used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer agents, and anti-viral agents. 2-(Methoxymethyl)benzoyl chloride chloride is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, 2-(Methoxymethyl)benzoyl chloride chloride is used in the synthesis of materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-(Methoxymethyl)benzoyl chloride chloride is based on its reactivity with nucleophiles. 2-(Methoxymethyl)benzoyl chloride chloride reacts with nucleophiles, such as amines and alcohols, to form esters and amides. This reaction is typically catalyzed by a base, such as pyridine. The reaction proceeds via an intermediate, which is formed by the attack of the nucleophile on the carbonyl carbon of 2-(Methoxymethyl)benzoyl chloride chloride. The intermediate is then converted to the final product by the elimination of the leaving group, which is typically chloride ion.
生化和生理效应
2-(Methoxymethyl)benzoyl chloride chloride is not used as a drug, and therefore its biochemical and physiological effects are not well-studied. However, it is known that 2-(Methoxymethyl)benzoyl chloride chloride is highly reactive with water and other nucleophiles, and therefore it can cause irritation and damage to the skin, eyes, and respiratory system. 2-(Methoxymethyl)benzoyl chloride chloride should be handled with care, and appropriate safety precautions should be taken when working with this compound.
实验室实验的优点和局限性
2-(Methoxymethyl)benzoyl chloride chloride is a useful reagent for the synthesis of various organic compounds, and it has several advantages over other reagents. First, 2-(Methoxymethyl)benzoyl chloride chloride is highly reactive, and therefore it can be used in reactions that require a high degree of selectivity and efficiency. Second, 2-(Methoxymethyl)benzoyl chloride chloride is readily available and relatively inexpensive, which makes it a cost-effective reagent for lab experiments. However, 2-(Methoxymethyl)benzoyl chloride chloride has several limitations as well. It is highly reactive with water and other nucleophiles, which makes it difficult to handle and store. Additionally, 2-(Methoxymethyl)benzoyl chloride chloride can be toxic and hazardous, and therefore appropriate safety precautions should be taken when working with this compound.
未来方向
There are several future directions for the research on 2-(Methoxymethyl)benzoyl chloride chloride. First, the development of new synthetic methods for 2-(Methoxymethyl)benzoyl chloride chloride could lead to more efficient and selective reactions. Second, the application of 2-(Methoxymethyl)benzoyl chloride chloride in the synthesis of new pharmaceuticals and materials could lead to the discovery of new drugs and materials with improved properties. Third, the study of the biochemical and physiological effects of 2-(Methoxymethyl)benzoyl chloride chloride could lead to a better understanding of its toxicity and safety hazards. Finally, the development of new safety protocols and guidelines for handling and storing 2-(Methoxymethyl)benzoyl chloride chloride could improve the safety of lab experiments involving this compound.
合成方法
2-(Methoxymethyl)benzoyl chloride chloride can be synthesized by reacting 2-hydroxymethylbenzoic acid with thionyl chloride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then converted to 2-(Methoxymethyl)benzoyl chloride chloride. The yield of this reaction is typically high, and the purity of the product can be easily achieved by distillation or recrystallization.
属性
CAS 编号 |
132532-70-8 |
|---|---|
产品名称 |
2-(Methoxymethyl)benzoyl chloride |
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-(methoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |
InChI 键 |
UEDWJPTXUNXYSK-UHFFFAOYSA-N |
SMILES |
COCC1=CC=CC=C1C(=O)Cl |
规范 SMILES |
COCC1=CC=CC=C1C(=O)Cl |
同义词 |
Benzoyl chloride, 2-(methoxymethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



